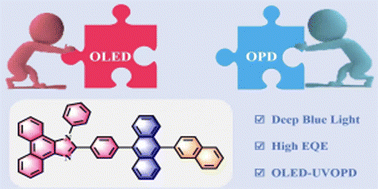Applications of hot-exciton anthracene and imidazole derivatives in integrated organic blue-emitting diodes and ultraviolet photodetectors†
Journal of Materials Chemistry C Pub Date: 2023-10-25 DOI: 10.1039/D3TC02945J
Abstract
We prepared four emitters using 1,2-diphenyl-1H-phenanthro [9,10-d]imidazole (PPI) as the chromophore unit, anthracene as the bridge and 1-naphthyl, 2-naphthyl, benzene and phenylcarbazole as peripheral groups, namely PPIAn1N, PPIAn2N, PPIAnp and PPIAnCz, and used them in integrated organic light-emitting diodes (OLEDs) and ultraviolet organic photodetectors(UVOPDs). All these four molecules exhibit hybridized local and charge transfer (HLCT) excited states with maximum emission peaks at ∼433, 448, 446 and 450 nm in the film state, respectively. The non-doped OLED based on PPIAn2N exhibits excellent performances with a deep-blue emission at ∼452 nm, CIE coordinates (Commission International de L’Eclairage) of (0.15, 0.11) and a maximum external quantum efficiency (EQE) of 7.3%. The integrated OLED–UVOPD based on PPIAn2N achieves a detectivity of 2.53 × 1012 Jones, a switching ratio of 4.57 × 104, a turn-on voltage of 3 V and a maximum power efficiency of 6.3 lm W−1. Our work highlights the application of integrated multifunctional devices in the deep-blue emission zone.


Recommended Literature
- [1] Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
- [2] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†
- [3] Organizing multivalency in carbohydrate recognition
- [4] Contents pages
- [5] The natural occurrence of allomucic (allaric) acid: a contribution to the assignment of structure of an insecticidal exotoxin from Bacillus thuringiensis Berliner
- [6] Highly efficient, deep-red organic light-emitting devices using energy transfer from exciplexes†
- [7] Index of subjects
- [8] Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures
- [9] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [10] Metal-free high-adsorption-capacity adsorbent derived from spent coffee grounds for methylene blue†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 112695-98-4
-
CAS no.: 178064-02-3
-
CAS no.: 1596-13-0
-
CAS no.: 12134-29-1









